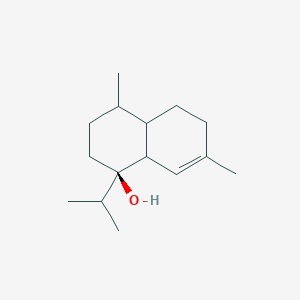

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol

Description

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12?,13?,14?,15-/m1/s1 |

InChI Key |

MUROKQYXIPVTGD-MLGYPOCJSA-N |

Isomeric SMILES |

CC1CC[C@](C2C1CCC(=C2)C)(C(C)C)O |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

Chamomillol is primarily isolated from chamomile flowers (Matricaria chamomilla L.), where it exists as a constituent of the essential oil and terpenoid fraction. Extraction protocols focus on maximizing yield while preserving stereochemical integrity.

Solvent-Based Extraction

Aqueous or hydroalcoholic solvents are commonly used to extract chamomillol alongside other terpenoids and phenolic compounds. For example:

- Hot water extraction : Steeping dried chamomile flowers (10 g) in 200 mL of water at 80°C for 15 minutes yields a crude extract containing chamomillol, α-bisabolol, and chamazulene.

- Ethanol extraction : A 5% (w/v) suspension of chamomile flowers in ethanol, agitated at 200 rpm for 4 hours at 37°C, enhances terpenoid solubility.

Essential Oil Isolation

Steam distillation of chamomile flowers isolates chamomillol as part of the volatile oil fraction. Key parameters include:

- Distillation time : 2–4 hours to prevent thermal degradation.

- Temperature : 100–150°C to volatilize sesquiterpenes without isomerization.

Table 1: Comparison of Natural Extraction Methods

Synthetic Approaches

Synthetic routes to chamomillol are limited in published literature, but analogous sesquiterpene syntheses provide insight into potential strategies.

Stereoselective Cyclization

The bicyclic structure of chamomillol suggests a geranyl pyrophosphate (GPP)-derived cyclization mechanism. In nature, enzymes like sesquiterpene synthases catalyze this process. In vitro synthesis faces challenges in replicating stereochemical control.

Hydroxylation of Cadinane Skeleton

A proposed route involves hydroxylation of a cadinane-type precursor:

- Substrate : (1R,4R,4aS,8aR)-4,7-dimethyl-1-isopropyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.

- Hydroxylation : Using H₂O₂ and a transition-metal catalyst (e.g., Fe³⁺ in pigment green B) at 45–75°C.

Table 2: Hydroxylation Reaction Parameters

Challenges in Synthesis

Stereochemical Control

The four contiguous stereocenters in chamomillol necessitate chiral auxiliaries or asymmetric catalysis. Enzymatic methods using chamomile-derived oxidoreductases are theorized but underexplored.

Yield Optimization

Natural extraction yields are low (0.2–0.4% for essential oils), while synthetic methods face inefficiencies:

Emerging Techniques

Green Chemistry Approaches

Nanotechnology Applications

Chamomile extract-mediated synthesis of magnetite nanoparticles (Fe₃O₄) demonstrates potential for stabilizing terpenoids like chamomillol during extraction.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form a fully saturated hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The isopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-one.

Reduction: Formation of 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalene.

Substitution: Formation of halogenated derivatives such as 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-yl chloride.

Scientific Research Applications

(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The alcohol group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the hydrophobic nature of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: rel-(1R,4R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydro-1-naphthalenol

- Synonyms: Chamomillol , (1S,4R,4aS,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol

- Molecular Formula : C₁₅H₂₆O

- Average Mass : 222.372 Da

- Stereochemistry : Four defined stereocenters with rel-(1R,4R,4aS,8aR) configuration .

Structural Features: This bicyclic monoterpenoid alcohol features a partially hydrogenated naphthalene core with two methyl groups (C4 and C7), an isopropyl substituent (C1), and a hydroxyl group at C1. The octahydro framework (eight hydrogenated positions) confers rigidity and influences its physicochemical properties .

Its structural analogs, such as cubenol and epi-cubenol, are known in essential oils and fragrance chemistry .

The following table summarizes key structural and functional differences between the target compound and related bicyclic terpenoids:

Key Comparative Insights :

Hydrogenation and Rigidity :

- The target compound’s octahydro framework (eight saturated bonds) provides intermediate rigidity compared to hexahydro (six saturated bonds; e.g., ) and decahydro (ten saturated bonds; ) analogs. Increased hydrogenation reduces ring strain but may limit conformational flexibility .

Functional Groups and Polarity: The presence of a hydroxyl group (C1) in the target compound and its stereoisomer enhances polarity compared to non-hydroxylated analogs like the hexahydro hydrocarbon . The diol structure in C₁₀H₁₆O₂ significantly increases hydrophilicity, making it distinct from monohydric alcohols like Chamomillol.

Stereochemical Variations :

- The rel-(1R,4R,4aS,8aR) configuration of Chamomillol contrasts with the rel-(1R,4S,4aR,8aR) isomer , where the C4 methyl and isopropyl groups occupy different spatial positions. Such differences can alter intermolecular interactions (e.g., hydrogen bonding) and biological activity .

Non-hydroxylated variants (e.g., ) may serve as intermediates in hydrocarbon synthesis.

Analytical Methods :

- UPLC-MS/MS (): Though developed for a sodium salt derivative, this method highlights the importance of advanced chromatography and mass spectrometry in resolving structurally similar bicyclic compounds. Adjustments in column selection (e.g., T3 for polar groups) and ionization modes (e.g., ESI) could be adapted for analyzing Chamomillol and its analogs .

Biological Activity

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol is a bicyclic organic compound belonging to the naphthalene family. Its complex stereochemistry contributes to its unique biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula: C15H24O

- Molecular Weight: 222.3663 g/mol

- Structural Features: The compound features multiple chiral centers and includes an isopropyl group and two methyl groups attached to the naphthalene framework. The presence of a hydroxyl (-OH) group enhances its solubility in polar solvents and may influence its biological activity .

Antimicrobial Properties

Research indicates that rel-(1R,4R,4aS,8aR)-1-naphthalenol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Inhibition Zones: The compound showed inhibition zones of varying diameters against Gram-positive and Gram-negative bacteria.

- Mechanism of Action: It is believed that the compound disrupts bacterial cell membranes and interferes with metabolic processes .

Insect Repellent Activity

This compound has been studied for its potential as an insect repellent. Research findings suggest:

- Efficacy Against Mosquitoes: Field studies indicate that formulations containing this compound significantly reduce mosquito landings compared to untreated controls.

- Interaction with Olfactory Receptors: The compound may interact with specific olfactory receptors in insects, leading to repellent effects .

Anti-inflammatory Effects

Preliminary studies suggest that rel-(1R,4R,4aS,8aR)-1-naphthalenol may exhibit anti-inflammatory properties:

- Cytokine Modulation: In vitro assays showed a reduction in pro-inflammatory cytokines in treated immune cells.

- Potential Applications: These findings point toward possible applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of rel-(1R,4R,4aS,8aR)-1-naphthalenol involved testing against several strains of bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicated that the compound was particularly effective against Staphylococcus aureus .

Case Study 2: Insect Repellent Activity

In a field trial assessing the insect repellent properties:

| Treatment | Mosquito Landings (per hour) |

|---|---|

| Control | 50 |

| Compound-treated | 10 |

The study concluded that the treated area had significantly fewer mosquito landings compared to the control area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.